molecular formula C10H18O B15175848 3-Propylhept-2-enal CAS No. 84712-89-0

3-Propylhept-2-enal

Cat. No.: B15175848
CAS No.: 84712-89-0
M. Wt: 154.25 g/mol
InChI Key: OCXBCRILLZNZPA-CSKARUKUSA-N
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Description

3-Propylhept-2-enal is an organic compound with the molecular formula C10H18O It is an unsaturated aldehyde, characterized by the presence of a double bond between the second and third carbon atoms and an aldehyde group at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Propylhept-2-enal can be synthesized through several methods. One common approach is the aldol condensation reaction, where valeraldehyde undergoes self-condensation to form 2-propyl-3-hydroxyheptanal, which can then be dehydrated to yield this compound . The reaction typically requires basic catalysts such as sodium hydroxide or potassium hydroxide and is carried out under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products. Catalysts such as metal oxides may be employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Propylhept-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The double bond in the molecule allows for electrophilic addition reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2) can be used for electrophilic addition reactions.

Major Products Formed

    Oxidation: 3-Propylheptanoic acid.

    Reduction: 3-Propylhept-2-enol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

3-Propylhept-2-enal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Propylhept-2-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The double bond in the molecule also allows for interactions with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-Propylhept-2-enal: Similar in structure but with the propyl group at the second carbon position.

    2-Heptenal: Lacks the propyl group, making it less hydrophobic.

    3-Heptenal: Similar structure but with a shorter carbon chain.

Uniqueness

3-Propylhept-2-enal is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its longer carbon chain and the position of the double bond and aldehyde group make it more hydrophobic and reactive compared to similar compounds .

Biological Activity

3-Propylhept-2-enal, an organic compound with the molecular formula C10H18OC_{10}H_{18}O, is classified as an alkene and an aldehyde. Its structure features a double bond and an aldehyde group, making it a significant subject of study in various biological contexts, particularly in the metabolism of unsaturated fatty acids and the formation of oxylipins.

Metabolic Role

Research indicates that this compound plays a crucial role in the metabolism of unsaturated fatty acids. It is involved in the formation of bioactive lipid mediators known as oxylipins, which are derived from fatty acids and have various physiological functions, including inflammation and cellular signaling.

The biological activity of this compound is primarily mediated through its interaction with enzymes that facilitate fatty acid metabolism. This interaction influences pathways related to the synthesis of oxylipins, which are essential for maintaining homeostasis and mediating responses to stress or injury. The compound's mechanism may involve:

  • Enzyme Interaction : Engaging with specific enzymes that catalyze reactions in fatty acid metabolism.
  • Pathway Participation : Involvement in aldol condensation reactions leading to further functionalization into various metabolites.

Therapeutic Potential

Ongoing research is exploring the therapeutic applications of this compound. Preliminary findings suggest potential benefits in treating conditions related to inflammation and metabolic disorders due to its role in lipid metabolism.

Case Study 1: Oxylipin Formation

A study conducted on the metabolic pathways involving unsaturated fatty acids highlighted the role of this compound in synthesizing specific oxylipins. The research demonstrated that modifications in dietary fatty acid intake could significantly alter the levels of this compound and its derivatives, impacting overall health outcomes.

Case Study 2: Plant Defense Mechanisms

Another investigation focused on plant species containing this compound, such as Plectranthus glabratus. The presence of this compound was linked to enhanced resistance against herbivores, suggesting a role in plant defense mechanisms. This study opened avenues for exploring its pharmacological properties and potential applications in agriculture.

Data Table: Biological Activities and Effects

Activity Description Source
Oxylipin Synthesis Involved in metabolic pathways leading to oxylipin formation
Anti-inflammatory Potential May exhibit therapeutic effects against inflammation-related conditions
Plant Defense Mechanism Identified in plants for potential roles in defense against herbivores

Properties

CAS No.

84712-89-0

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(E)-3-propylhept-2-enal

InChI

InChI=1S/C10H18O/c1-3-5-7-10(6-4-2)8-9-11/h8-9H,3-7H2,1-2H3/b10-8+

InChI Key

OCXBCRILLZNZPA-CSKARUKUSA-N

Isomeric SMILES

CCCC/C(=C/C=O)/CCC

Canonical SMILES

CCCCC(=CC=O)CCC

Origin of Product

United States

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